molecular formula C11H12N2O2 B12562083 (5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione CAS No. 201607-11-6

(5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B12562083
CAS No.: 201607-11-6
M. Wt: 204.22 g/mol
InChI Key: ONMINFICGHKHPM-NSHDSACASA-N
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Description

(5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method includes the cyclization of N-phenylglycine with dimethyl carbonate in the presence of a base, such as sodium methoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl ring or the imidazolidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-5-phenylhydantoin: Similar structure but lacks the imidazolidine ring.

    5-Phenylimidazolidine-2,4-dione: Similar core structure but different substituents.

    3,5-Dimethylhydantoin: Similar functional groups but different overall structure.

Uniqueness

(5S)-3,5-Dimethyl-5-phenylimidazolidine-2,4-dione is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups on the imidazolidine ring. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

201607-11-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(5S)-3,5-dimethyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O2/c1-11(8-6-4-3-5-7-8)9(14)13(2)10(15)12-11/h3-7H,1-2H3,(H,12,15)/t11-/m0/s1

InChI Key

ONMINFICGHKHPM-NSHDSACASA-N

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2

Origin of Product

United States

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